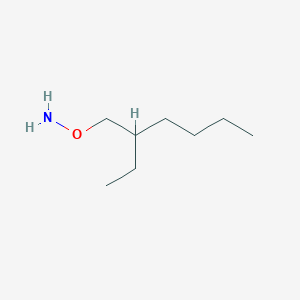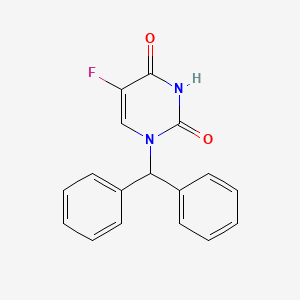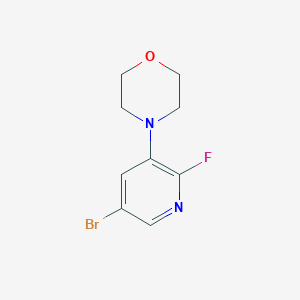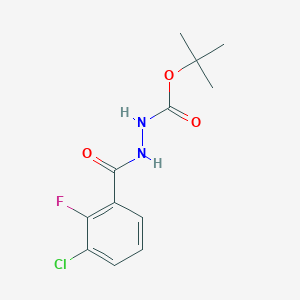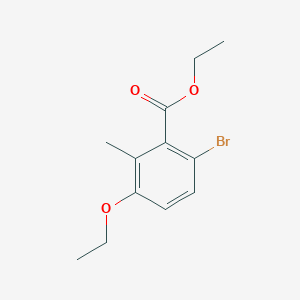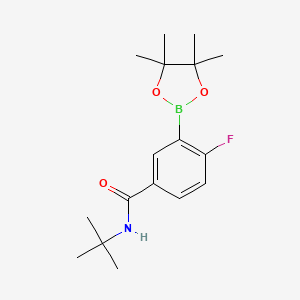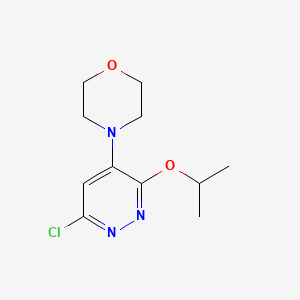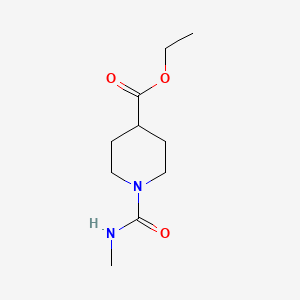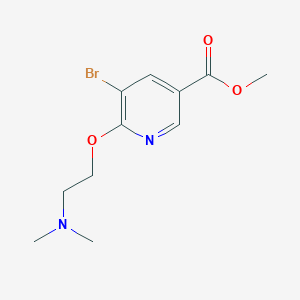
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a bromine atom, a dimethylamino group, and an ethoxy group attached to a nicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate typically involves multiple steps. One common method includes the bromination of a nicotinate derivative followed by the introduction of the dimethylaminoethoxy group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, higher yields, and reduced reaction times. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinates.
Aplicaciones Científicas De Investigación
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with similar functional groups but different applications.
Uniqueness
Methyl5-bromo-6-(2-(dimethylamino)ethoxy)nicotinate is unique due to the presence of the bromine atom and the specific arrangement of functional groups
Propiedades
Fórmula molecular |
C11H15BrN2O3 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
methyl 5-bromo-6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-14(2)4-5-17-10-9(12)6-8(7-13-10)11(15)16-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
ALMFYLFVBZAQAX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=C(C=C(C=N1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)

